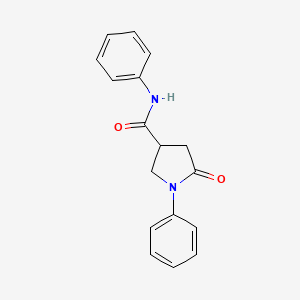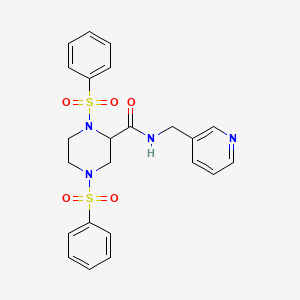![molecular formula C12H19N5O B5200586 1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine](/img/structure/B5200586.png)
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basic properties and are widely used in various chemical and biological applications
Métodos De Preparación
The synthesis of 1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylpropylamine with cyanamide under controlled conditions to form the desired guanidine derivative. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.
Aplicaciones Científicas De Investigación
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(Diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine can be compared with other guanidine derivatives, such as:
1,1-Dimethylbiguanide: Known for its use in diabetes treatment.
N,N-Dimethylguanidine: Used in various chemical syntheses.
Amino(dimethylamino)methylidene]guanidine: Studied for its potential biological activities. The uniqueness of this compound lies in its methoxyphenyl group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Propiedades
IUPAC Name |
1-(diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-18-10-6-4-9(5-7-10)3-2-8-16-12(15)17-11(13)14/h4-7H,2-3,8H2,1H3,(H6,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYFUGTMMBOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN=C(N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-(4-{[(3-chloro-4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5200530.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5200594.png)
![(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5200595.png)

